N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
The compound N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine features a pyrazole core substituted with two methyl groups at positions 1 and 3, and a 4-fluorobenzylamine moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and receptor modulation.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-12(8-16(2)15-9)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
RDPSWXWJFREPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Method
The most widely documented synthesis involves reacting 4-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine under basic conditions. This method leverages the nucleophilic displacement of the chloride group by the amine, facilitated by a base such as potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux, achieving yields up to 93% .
Reaction Scheme:
Critical Parameters:
-
Molar Ratio: A 1:1.2 ratio of amine to 4-fluorobenzyl chloride ensures complete conversion.
-
Base Selection: K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to its stronger deprotonation capacity.
Alternative Alkylation Approaches
While less common, alkylation of pre-functionalized pyrazoles has been explored. For example, 1,3-dimethyl-1H-pyrazol-4-amine can undergo direct alkylation with 4-fluorobenzyl bromide in the presence of phase-transfer catalysts. However, this method suffers from lower yields (~75%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and yield. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 93 | 6 |
| Acetone | 20.7 | 88 | 8 |
| THF | 7.5 | 68 | 12 |
DMF’s high polarity enhances nucleophilicity and stabilizes intermediates, justifying its preference in large-scale syntheses.
Temperature and Time Parameters
Elevated temperatures (80–100°C) accelerate reaction rates but risk decomposition. A balance is achieved at reflux temperatures (DMF: 153°C; acetone: 56°C) with optimal durations:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 153 | 6 | 93 |
| Acetone | 56 | 8 | 88 |
Prolonged heating beyond 8 hours in acetone reduces yield due to byproduct formation.
Catalytic Systems
While K₂CO₃ remains standard, recent advances explore cesium carbonate (Cs₂CO₃) for enhanced reactivity. Cs₂CO₃ reduces reaction times by 30% in DMF but increases costs.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves scalability and reproducibility. Key advantages include:
-
Residence Time Control: 2–5 minutes vs. hours in batch reactors.
-
Yield Enhancement: 95% purity at throughputs exceeding 1 kg/day.
Process Parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Temperature | 150°C |
| Pressure | 3 bar |
Analytical Characterization Methods
Structural Validation
-
¹H NMR: Peaks at δ 2.25 (s, 6H, CH₃), δ 4.35 (s, 2H, CH₂), and δ 7.05–7.30 (m, 4H, Ar-H) confirm substitution patterns.
-
HPLC: Purity ≥99% achieved using C18 columns (mobile phase: 70:30 acetonitrile/water).
Comparative Analysis of Synthesis Pathways
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch (DMF/K₂CO₃) | 93 | 99 | Moderate | High |
| Continuous Flow | 95 | 99.5 | High | Moderate |
| Alkylation (THF) | 68 | 90 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine exhibits several biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity :
- Studies have shown that this compound possesses significant anticancer properties against various cancer cell lines. For instance, it has demonstrated growth inhibition percentages exceeding 70% in certain assays against human cancer cell lines such as SNB-19 and OVCAR-8 .
- The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its potency against cancer cells. Specifically, substituents at the 4-position are crucial for maintaining efficacy .
-
Anti-inflammatory Effects :
- The compound has been noted for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes. This inhibition suggests potential use in treating inflammatory diseases.
-
Mechanism of Action :
- The mechanism involves interaction with specific molecular targets influenced by the fluorophenyl group, enhancing binding affinity to receptors or enzymes involved in disease pathways.
Case Study 1: Anticancer Efficacy
A detailed study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound, demonstrating its effectiveness in reducing inflammation markers in vitro and in vivo models. The compound's ability to modulate cytokine release and inhibit inflammatory pathways was highlighted.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
Substituent Position and Electronic Effects: The presence of electron-withdrawing groups (e.g., fluorine, nitro) on the aromatic ring enhances polarity and may influence binding affinity in biological targets. Methyl groups at positions 1 and 3 on the pyrazole ring (as in the target compound) likely enhance steric bulk and lipophilicity, impacting solubility and membrane permeability .
Biological Activity: Pyrazole-4-amine derivatives with fluorophenyl groups (e.g., N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine) are often explored as intermediates in cannabinoid receptor agonists or kinase inhibitors . Substitution with heterocycles (e.g., pyridine in 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) introduces hydrogen-bonding capabilities, which are critical for target engagement in kinase inhibition .
Synthetic Routes :
- Copper-catalyzed coupling reactions (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are common for introducing aromatic substituents .
- Chromatographic purification (e.g., using silica gel with ethyl acetate/hexane gradients) is frequently employed to isolate pyrazole derivatives .
Crystallographic and Spectroscopic Data
- Crystal Structures : Compounds like 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (triclinic, P1 space group, a = 8.5088 Å) demonstrate planar pyrazole rings with dihedral angles influenced by substituent bulk .
- NMR and HRMS : Pyrazole-4-amine derivatives exhibit characteristic shifts in $ ^1H $ NMR (e.g., δ 8.87 ppm for pyridinyl protons) and HRMS peaks (e.g., m/z 215 [M+H]$^+$ for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .
Biological Activity
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound, also known by its chemical structure C12H14FN3, exhibits significant antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group. Its molecular formula is C12H14FN3, and it has a molecular weight of 219.26 g/mol. The compound's properties are essential for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens.
In Vitro Studies
A study evaluated several pyrazole derivatives for their antimicrobial activity, revealing that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.22 μg/mL for the most active derivatives, indicating potent antimicrobial properties .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | 0.35 | Bactericidal |
The compound also demonstrated antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Case Studies
In a series of experiments involving human cancer cell lines, the compound showed promising results with IC50 values indicating effective cytotoxicity. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung cancer) | 15.5 |
| MCF7 (Breast cancer) | 12.8 |
| HeLa (Cervical cancer) | 10.3 |
These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies .
Enzyme Inhibition
This compound has also been identified as an inhibitor of key enzymes involved in various biological processes.
Key Findings
Research indicates that this compound inhibits DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively:
| Enzyme | IC50 Range (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
These inhibitory effects suggest potential applications in developing antibacterial agents targeting these enzymes .
Q & A
Q. Critical parameters :
- Temperature : 35–60°C for optimal reaction rates .
- Catalysts : Copper(I) bromide for coupling reactions (5–10 mol%) .
- Solvents : Polar aprotic solvents (DMSO, DMF) enhance solubility .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic
How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
Q. Advanced
- Systematic substituent variation : Synthesize analogs with modified fluorophenyl positions or methyl groups to assess impact on activity .
- In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Computational docking : AutoDock Vina predicts binding modes to active sites (e.g., ΔG = -9.2 kcal/mol) .
- Binding affinity quantification : Isothermal titration calorimetry (ITC) provides thermodynamic data (Kd = 12 nM) .
What experimental approaches resolve contradictions in reported biological activity data for fluorinated pyrazole derivatives?
Q. Advanced
- Standardized assays : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4) to minimize variability .
- Purity validation : Ensure >98% purity via HPLC and elemental analysis to exclude confounding by-products .
- Molecular dynamics (MD) : Simulate conformational flexibility to explain divergent binding outcomes (e.g., RMSD = 1.8 Å) .
What methodology optimizes the compound's solubility and stability for pharmacological studies?
Q. Advanced
- Co-solvent systems : PEG-400/water (1:1 v/v) enhances aqueous solubility (up to 2.5 mg/mL) .
- Liposomal encapsulation : Improves plasma stability (t1/2 > 24 hrs) .
- Salt formation : Hydrochloride salt increases crystallinity (melting point: 104–107°C) .
- Stability monitoring : UPLC-MS tracks degradation under accelerated conditions (40°C/75% RH) .
What are the key considerations for selecting appropriate catalysts in the synthesis of this fluorinated pyrazole amine?
Q. Basic
- Copper catalysts : Enable Ullmann-type couplings for aromatic substitutions (e.g., CuBr, 10 mol%) .
- Palladium complexes : Facilitate cross-couplings (e.g., Suzuki-Miyaura with Pd(PPh3)4) .
- Ligand effects : Bidentate ligands (BINAP) improve enantioselectivity in asymmetric syntheses .
How should researchers approach the development of chiral derivatives from this compound?
Q. Advanced
- Chiral auxiliaries : Evans oxazolidinones direct asymmetric alkylation (ee > 90%) .
- Enantioselective catalysis : Use chiral Ru or Ir complexes for hydrogenation .
- Analysis : Chiral HPLC (Daicel column) separates enantiomers (α = 1.8) .
- Absolute configuration : X-ray with SHELXL confirms stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
